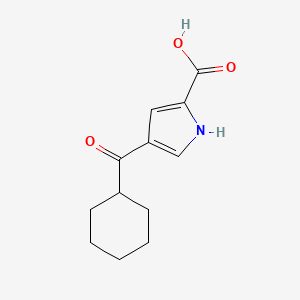
4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is also related to carboxylic acids (compounds containing a -COOH group) and cyclohexyl group (a cycloalkane with the formula C6H11) .
Chemical Reactions Analysis
Pyrrole is reactive due to the presence of an aromatic ring. It can undergo electrophilic substitution reactions. The carboxylic acid group (-COOH) is typically reactive with bases, and can undergo condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Generally, pyrrole is a colorless volatile liquid that moves freely in water and reacts with most acids to form a solid precipitate .Aplicaciones Científicas De Investigación
Crystal Engineering and Molecular Complexes
Research in crystal engineering involving cyclohexane derivatives, such as the study by Bhogala and Nangia (2003), highlights the crystallization of cyclohexanetricarboxylic acid with bipyridine bases, leading to molecular complexes with diverse hydrogen bond networks. This work demonstrates the potential of cyclohexane derivatives in designing molecular architectures with specific structural features, including super honeycomb, zigzag chains, and porous parquet grids, which could be relevant for materials science and nanotechnology applications (Balakrishna R. Bhogala & A. Nangia, 2003).
Polymer Science
In the domain of polymer science, Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone derivatives. This research is pivotal for developing hydrophilic aliphatic polyesters with potential applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (M. Trollsås et al., 2000).
Organic Synthesis
The work by Minetto et al. (2005) on the microwave-assisted Paal–Knorr synthesis of polysubstituted furans, pyrroles, and thiophenes from β-keto esters showcases the utility of cyclohexylcarbonyl derivatives in synthesizing heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and functional properties (G. Minetto et al., 2005).
Molecular Recognition
Research on molecular recognition by Verdejo et al. (2009) demonstrates the binding capabilities of calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, towards aromatic N-oxides in water. This study underscores the relevance of pyrrole derivatives in developing selective sensors and receptors for environmental monitoring, diagnostics, and supramolecular chemistry (B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJHOPOSWRBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)
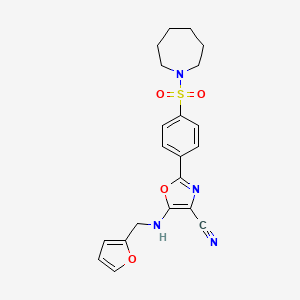
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)
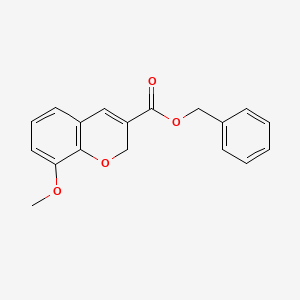
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)
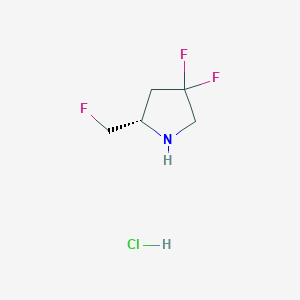
![3-butyl-8-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2853480.png)
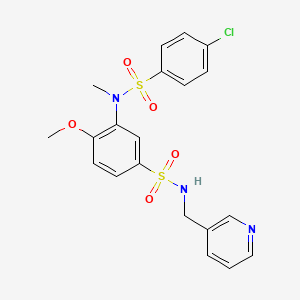
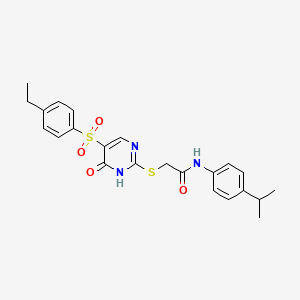
![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2853486.png)
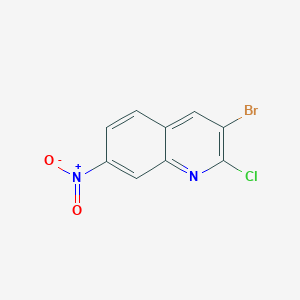
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)